molecular formula C14H9ClN2S B2798877 2-[(2-Chlorophenyl)sulfanyl]quinoxaline CAS No. 338394-57-3

2-[(2-Chlorophenyl)sulfanyl]quinoxaline

Cat. No.: B2798877
CAS No.: 338394-57-3
M. Wt: 272.75
InChI Key: VPICYQMLAJLTFJ-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)sulfanyl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 2-chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)sulfanyl]quinoxaline typically involves the reaction of 2-chlorobenzenethiol with quinoxaline derivatives. One common method includes the nucleophilic substitution reaction where 2-chlorobenzenethiol reacts with 2-chloroquinoxaline in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives using reducing agents such as sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the quinoxaline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogenating agents like N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Halogenated quinoxaline derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Chlorophenyl)sulfanyl]quinoxaline is unique due to the presence of the chlorophenylsulfanyl group, which imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfanylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-10-5-1-4-8-13(10)18-14-9-16-11-6-2-3-7-12(11)17-14/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPICYQMLAJLTFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)SC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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